REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH3:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6]1.[CH:7](=[O:8])[c:9]1[cH:10][cH:11][c:12]2[c:16]([cH:17]1)[O:15][CH2:14][O:13]2>>[CH:1]([C:2](=[O:3])[CH:4]1[CH2:5][CH2:6]1)=[CH:7][c:9]1[cH:10][cH:11][c:12]2[c:16]([cH:17]1)[O:15][CH2:14][O:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2c(c1)OCO2
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Name
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Type
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product
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Smiles
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O=C(C=Cc1ccc2c(c1)OCO2)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |